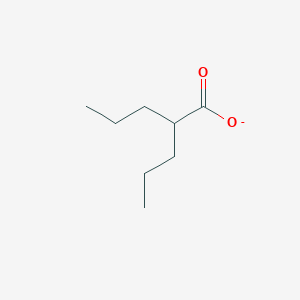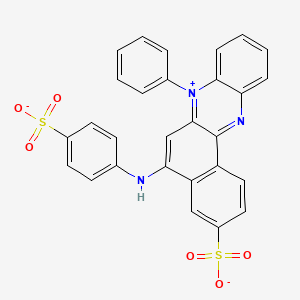![molecular formula C17H20ClN3O3S B1229224 N-(3-chloro-2-methylphenyl)-2-[3-(dimethylsulfamoyl)anilino]acetamide](/img/structure/B1229224.png)
N-(3-chloro-2-methylphenyl)-2-[3-(dimethylsulfamoyl)anilino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-[3-(dimethylsulfamoyl)anilino]acetamide is an amino acid amide.
Wissenschaftliche Forschungsanwendungen
Cyclopalladation in Aniline Derivatives
Research by Mossi, Klaus, and Rys (1992) explored the cyclopalladation of various aniline derivatives, including acetylated anilines like N-(3-methylphenyl)acetamide. While not directly studying N-(3-chloro-2-methylphenyl)-2-[3-(dimethylsulfamoyl)anilino]acetamide, this study provides insights into the chemical behavior of similar compounds in palladium(II) acetate and trifluoroacetic acid reactions, crucial for understanding their potential applications in organometallic chemistry (Mossi, Klaus, & Rys, 1992).
Residue Determination in Herbicides
Nortrup (1997) developed a method for determining residues of acetamide herbicides, including compounds structurally related to N-(3-chloro-2-methylphenyl)-2-[3-(dimethylsulfamoyl)anilino]acetamide. This research is significant for environmental monitoring and ensuring the safety of agricultural products (Nortrup, 1997).
Crystallography of Related Compounds
The work by Gowda et al. (2007) on the conformation of N—H bonds in structures like 2-chloro-N-(3-methylphenyl)acetamide provides valuable information on the geometric parameters of similar acetanilides, which can be extrapolated to understand the physical and chemical properties of N-(3-chloro-2-methylphenyl)-2-[3-(dimethylsulfamoyl)anilino]acetamide (Gowda et al., 2007).
Herbicide Metabolism in Liver Microsomes
Coleman et al. (2000) studied the metabolism of chloroacetamide herbicides in human and rat liver microsomes. This research, focusing on compounds like acetochlor and metolachlor, which share a similar structural framework with N-(3-chloro-2-methylphenyl)-2-[3-(dimethylsulfamoyl)anilino]acetamide, provides insight into the metabolic pathways and potential biological interactions of such compounds (Coleman et al., 2000).
Radiosynthesis of Herbicides
Latli and Casida (1995) reported on the radiosynthesis of the chloroacetanilide herbicide acetochlor. Their work demonstrates methods for synthesizing and tracing herbicides, which could be relevant for similar compounds, including N-(3-chloro-2-methylphenyl)-2-[3-(dimethylsulfamoyl)anilino]acetamide, especially in studying their environmental fate and biological impacts (Latli & Casida, 1995).
Conformational Analysis
Further studies by Gowda and colleagues on compounds such as 2-Chloro-N-(2,4-dimethylphenyl)acetamide contribute to understanding the conformational behavior and hydrogen bonding in structures related to N-(3-chloro-2-methylphenyl)-2-[3-(dimethylsulfamoyl)anilino]acetamide. This can be crucial for predicting the compound's reactivity and stability (Gowda et al., 2007).
Potential Pesticides
Research by Olszewska, Tarasiuk, and Pikus (2011) on N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which are potential pesticides, can offer insights into the agricultural applications of structurally similar compounds, such as N-(3-chloro-2-methylphenyl)-2-[3-(dimethylsulfamoyl)anilino]acetamide (Olszewska, Tarasiuk, & Pikus, 2011).
Eigenschaften
Molekularformel |
C17H20ClN3O3S |
|---|---|
Molekulargewicht |
381.9 g/mol |
IUPAC-Name |
N-(3-chloro-2-methylphenyl)-2-[3-(dimethylsulfamoyl)anilino]acetamide |
InChI |
InChI=1S/C17H20ClN3O3S/c1-12-15(18)8-5-9-16(12)20-17(22)11-19-13-6-4-7-14(10-13)25(23,24)21(2)3/h4-10,19H,11H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
MJJYGENADAVXIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CNC2=CC(=CC=C2)S(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



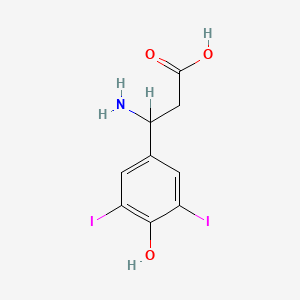

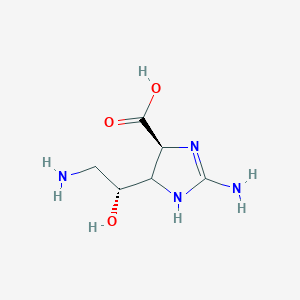
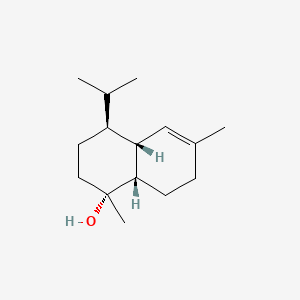
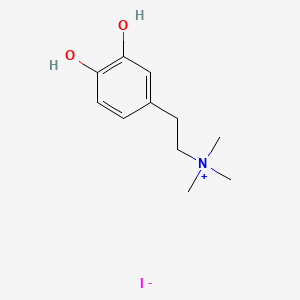
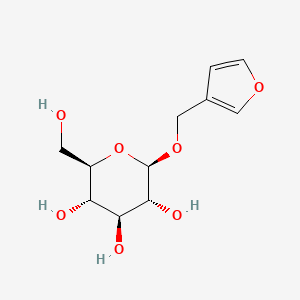
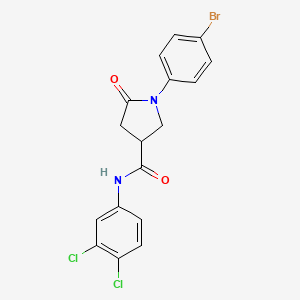
![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-5-methyl-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1229155.png)
![2-[(3,6-Dimethyl-2-quinolinyl)thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone](/img/structure/B1229156.png)
![1-[4-[2-(4-Methoxyphenyl)-5-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]ethanone](/img/structure/B1229158.png)
![1-[[2-(4-ethylphenyl)-5-methyl-4-oxazolyl]methyl]-N-[(2-methoxyphenyl)methyl]-4-piperidinecarboxamide](/img/structure/B1229159.png)
![2-Furancarboxylic acid [2-(cyclohexylamino)-2-oxo-1-phenylethyl] ester](/img/structure/B1229161.png)
